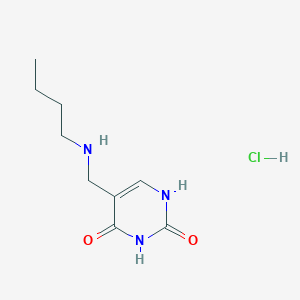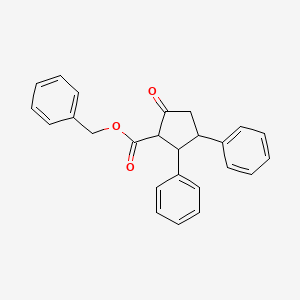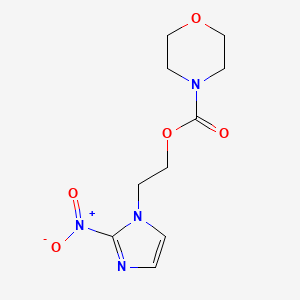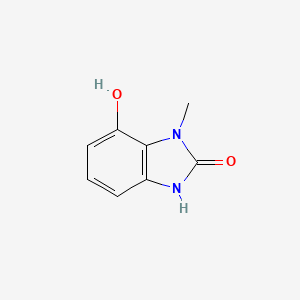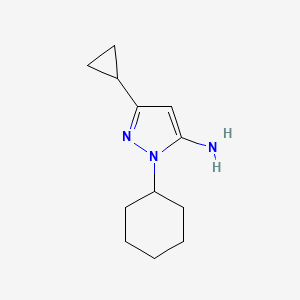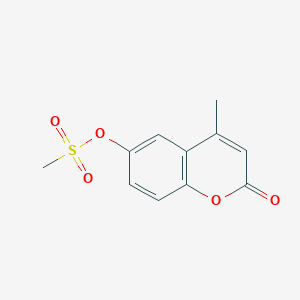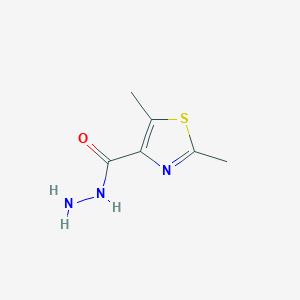
2,5-Dimethyl-1,3-thiazole-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethyl-1,3-thiazole-4-carbohydrazide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,3-thiazole-4-carbohydrazide typically involves the reaction of 2,5-dimethyl-1,3-thiazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
化学反应分析
Types of Reactions
2,5-Dimethyl-1,3-thiazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted thiazole derivatives .
科学研究应用
2,5-Dimethyl-1,3-thiazole-4-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, biocides, and fungicides.
作用机制
The mechanism of action of 2,5-Dimethyl-1,3-thiazole-4-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it can interact with cellular pathways to induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2,4-Dimethylthiazole: Another thiazole derivative with similar biological activities.
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide: A compound with comparable chemical structure and properties.
Uniqueness
2,5-Dimethyl-1,3-thiazole-4-carbohydrazide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of chemistry and biology .
属性
分子式 |
C6H9N3OS |
|---|---|
分子量 |
171.22 g/mol |
IUPAC 名称 |
2,5-dimethyl-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C6H9N3OS/c1-3-5(6(10)9-7)8-4(2)11-3/h7H2,1-2H3,(H,9,10) |
InChI 键 |
UVGCGIWXPOPLOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(S1)C)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


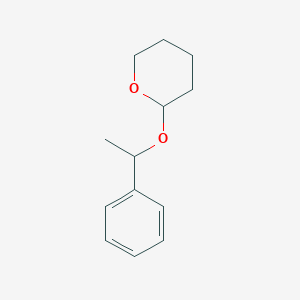
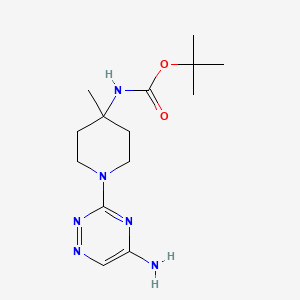


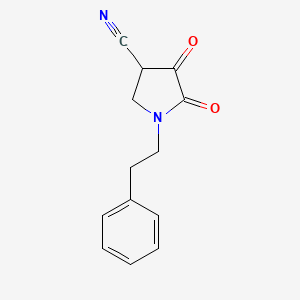
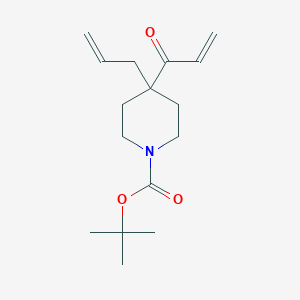

![Methyl 6-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B13987376.png)
